molecular formula C18H20N2OS B2458362 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine CAS No. 896356-95-9

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine

Cat. No.: B2458362
CAS No.: 896356-95-9
M. Wt: 312.43
InChI Key: AAHPLHIADLWLFY-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)benzoyl]-4-phenylpiperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets . The structure of this compound, featuring a phenylpiperazine core and a (methylsulfanyl)benzoyl group, suggests potential for application in the development of novel central nervous system (CNS) active agents or as a key intermediate in organic synthesis. The compound is provided as a high-purity material for research applications. It is intended for in vitro analysis and laboratory use only. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPLHIADLWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

A robust method for synthesizing 4-arylpiperazines involves palladium-catalyzed coupling between aryl halides and piperazine. For example:

  • Reagents : 1-Bromo-4-phenylbenzene, piperazine, Pd(II) acetate, BINAP, sodium tert-butoxide.
  • Conditions : Toluene, 100–110°C under inert atmosphere.
  • Mechanism : The palladium catalyst facilitates C–N bond formation, yielding 4-phenylpiperazine after workup and purification.

Reductive Amination of 3,4-Dehydropiperazine-2-ones

An alternative route from U.S. Patent US6603003B2 involves:

  • Condensing methyl benzoylformate with N-methylethylenediamine to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
  • Reducing the dehydropiperazine intermediate with LiAlH4 to yield 1-methyl-3-phenylpiperazine.
  • Adaptation : Replacing methyl benzoylformate with phenylglyoxalic acid derivatives could yield 4-phenylpiperazine.

Synthesis of 4-(Methylsulfanyl)benzoyl Chloride

Oxidation of 4-(Methylsulfanyl)benzaldehyde

  • Step 1 : Oxidize 4-(methylsulfanyl)benzaldehyde to 4-(methylsulfanyl)benzoic acid using KMnO4 or CrO3.
  • Step 2 : Convert the benzoic acid to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride.

Direct Thioetherification

  • Reagents : 4-Chlorobenzoic acid, sodium methanethiolate.
  • Conditions : DMF, 80°C, 12 hours.
  • Product : 4-(Methylsulfanyl)benzoic acid, followed by chlorination.

Acylation of 4-Phenylpiperazine

Standard Acylation Protocol

  • Reagents : 4-Phenylpiperazine, 4-(methylsulfanyl)benzoyl chloride, K2CO3.
  • Conditions : Acetonitrile, reflux (80–100°C), 4–6 hours.
  • Workup : Extract with ethyl acetate, wash with brine, purify via column chromatography (CHCl3/MeOH).
  • Yield : ~60–70% (estimated based on analogous reactions).

Schotten-Baumann Reaction

  • Reagents : Acyl chloride, 4-phenylpiperazine, NaOH(aq).
  • Conditions : Biphasic system (water/dichloromethane), 0–5°C.
  • Advantage : Minimizes diacylation by maintaining low temperature.

Alternative Synthetic Routes

One-Pot Coupling and Acylation

A tandem approach using:

  • Buchwald-Hartwig coupling to form 4-phenylpiperazine in situ.
  • Direct acylation without isolating intermediates.
  • Catalyst : Pd2(dba)3/BINAP.
  • Solvent : Toluene/MeCN mixture.

Solid-Phase Synthesis

Immobilize piperazine on resin, perform sequential functionalization:

  • Introduce phenyl group via Suzuki coupling.
  • Acylate with 4-(methylsulfanyl)benzoyl chloride.
  • Purification : Simple filtration and cleavage.

Optimization and Challenges

Selectivity in Acylation

  • Issue : Competing diacylation at both piperazine nitrogens.
  • Solution : Use stoichiometric control (1:1 acyl chloride:piperazine) or bulky bases (e.g., DIPEA) to sterically hinder over-reaction.

Purification Strategies

  • Chromatography : Silica gel with CHCl3/MeOH (9:1).
  • Recrystallization : Hexane/ethyl acetate mixtures.

Analytical Characterization

  • 1H NMR : Key signals include:
    • Piperazine protons: δ 2.8–3.5 ppm (m, 8H).
    • Phenyl group: δ 7.2–7.4 ppm (m, 5H).
    • Methylsulfanyl group: δ 2.5 ppm (s, 3H).
  • LC-MS : Expected [M+H]+ at m/z 327.3.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd-based catalysts can be recovered via Celite filtration.
  • Cost Efficiency : Using tetrabutylammonium iodide as a phase-transfer catalyst reduces reaction time and energy.

Chemical Reactions Analysis

Types of Reactions

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methylthio group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)(4-phenylpiperazin-1-yl)methanone: Lacks the methylthio group, which may result in different biological activities.

    (4-(Methoxy)phenyl)(4-phenylpiperazin-1-yl)methanone: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and biological properties.

    (4-(Chlorophenyl)(4-phenylpiperazin-1-yl)methanone: Substituted with a chlorine atom, which can significantly impact its chemical and biological behavior.

Uniqueness

The presence of the methylthio group in 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may make it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OS, with a molecular weight of approximately 300.42 g/mol. The structure features a piperazine ring substituted with a benzoyl group and a methylsulfanyl group, which may influence its biological interactions.

Target Interactions

The specific biological targets of this compound are not fully elucidated; however, it is believed to interact with various cellular pathways through:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
  • Receptor Modulation : Interaction with neurotransmitter receptors, which could affect signaling pathways.
  • DNA Binding : Similar compounds have shown the ability to intercalate DNA, influencing gene expression.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds often exhibit antimicrobial properties. For instance, related piperazine derivatives have shown moderate to strong activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundMycobacterium tuberculosis1.56 µg/mL

Antidiabetic Activity

In vitro studies have demonstrated that similar benzimidazole and piperazine derivatives possess significant α-glucosidase inhibitory activity. For example, compounds in this class have exhibited IC50 values as low as 0.71 µM, indicating their potential as antidiabetic agents by modulating carbohydrate metabolism .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of piperazine derivatives against common pathogens, showing promising results for several compounds within the series .
  • Antidiabetic Research : Another investigation focused on the α-glucosidase inhibitory effects of related benzimidazole derivatives, providing insights into their potential use in managing diabetes .
  • Cytotoxicity Studies : Research on the cytotoxic effects of various analogs demonstrated that while some compounds exhibited significant cytotoxicity at low concentrations, others maintained cell viability at higher doses .

Q & A

Basic Research: What are the established synthetic routes for 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine, and what reaction conditions optimize yield and purity?

Answer:
The synthesis typically involves a multi-step nucleophilic substitution strategy. A common method starts with the reaction of 4-(methylsulfanyl)benzoyl chloride with 4-phenylpiperazine under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions . Post-reaction purification via flash chromatography (using ethyl acetate/hexane gradients) or recrystallization (e.g., diethyl ether) is critical to isolate the product with >95% purity. Temperature control (<10°C during acylation) and stoichiometric excess of the benzoyl chloride (1.2 equiv) improve yields to ~70–80% .

Basic Research: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the methylsulfanyl (δ ~2.5 ppm, singlet) and piperazine protons (δ ~3.2–3.8 ppm, multiplet). Aromatic protons from the benzoyl and phenyl groups appear as distinct multiplets at δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₉H₂₀N₂O₂S: 340.1245 g/mol) with <5 ppm error .
  • HPLC-PDA : A reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity and detects trace impurities .

Basic Research: What preliminary biological screening assays are recommended to assess its activity?

Answer:

  • Enzyme Inhibition : Screen against serine/threonine kinases (e.g., PKA, PKC) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) at 1–100 μM concentrations .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity (EC₅₀ > 50 μM is desirable for further study) .

Advanced Research: How do solvent polarity and catalyst choice influence stereochemical outcomes during synthesis?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote racemization. Non-polar solvents (e.g., toluene) favor retention of configuration but slow kinetics .
  • Catalysts : Chiral bases like (-)-sparteine (10 mol%) in THF induce enantioselectivity (up to 80% ee) during piperazine acylation . Contrastingly, DMAP accelerates acylation but does not control stereochemistry .

Advanced Research: How can researchers resolve contradictory data on its biological activity across studies?

Answer:
Contradictions often arise from assay conditions or substituent effects:

  • pH Sensitivity : Activity at serotonin receptors (e.g., 5-HT₁A) may vary with assay buffer pH (optimum: 7.4 ± 0.2) due to protonation of the piperazine nitrogen .
  • Metabolite Interference : Use LC-MS/MS to verify compound stability in cell media; methylsulfanyl groups are prone to oxidative metabolism, generating inactive sulfoxide derivatives .
  • Structural Analogues : Compare with 1-[4-(methylsulfonyl)benzoyl]-4-phenylpiperazine to assess sulfur oxidation state’s impact on target affinity .

Advanced Research: What strategies optimize structure-activity relationship (SAR) studies for piperazine derivatives?

Answer:

  • Positional Scanning : Systematically vary substituents on the benzoyl (e.g., -OCH₃, -NO₂) and phenyl groups (e.g., halogenation) to map steric/electronic requirements .
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains) to prioritize derivatives with favorable binding poses .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity (e.g., methylsulfanyl increases logP by ~0.5, enhancing blood-brain barrier penetration) .

Advanced Research: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (10 μM), lyse, and heat to 37–65°C. Target protein stability (via Western blot) indicates direct binding .
  • BRET/FRET Biosensors : Monitor real-time intracellular cAMP or Ca²⁺ changes in HEK-293 cells expressing GPCRs linked to luciferase or GFP reporters .

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